(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Select (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 802541-81-7) as your core intermediate for kinase inhibitor and WDR5-MLL antagonist programs. This privileged scaffold integrates three non-interchangeable functional groups—primary aniline, 4-methylpiperazine, and benzylic alcohol—that jointly govern downstream pharmacophore SAR. The N-methylpiperazine moiety is critical for kinase selectivity (e.g., Bcr-Abl vs. PDGFR); generic piperazine analogs fail to replicate this profile. Orthogonal amine and alcohol handles enable parallel synthesis via amide coupling or alkylation chemistries, accelerating focused library construction. With a favorable cLogP of ~0.3 and balanced HBD/HBA, the scaffold is also ideally suited for CNS-penetrant small-molecule design. Supplied at ≥98% technical purity for reproducible, publication-grade results.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 802541-81-7
Cat. No. B1519133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol
CAS802541-81-7
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)CO
InChIInChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3
InChIKeyRJIWXFXUGNZHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 802541-81-7): Sourcing & Technical Baseline


(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 802541-81-7), with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol, is an arylpiperazine derivative primarily employed as a key synthetic intermediate or functional building block in medicinal chemistry research programs . This compound is commercially available from multiple specialized chemical suppliers, typically at technical purities of 95% or higher , and serves as a core structural component in the synthesis of more complex molecular entities targeting a diverse range of biological pathways, including kinase signaling and protein-protein interactions [1][2].

Why (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol Cannot Be Substituted with a Generic Piperazine Analog


Generic substitution of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is not scientifically justifiable due to the precise spatial and electronic interplay of its three key functional groups—the primary aniline, the 4-methylpiperazine ring, and the benzylic alcohol—which dictates the downstream structure-activity relationship (SAR) of the derived pharmacophores [1]. In SAR studies of this compound class, even minor modifications, such as altering the N-methylpiperazine ring, have been shown to fundamentally shift kinase selectivity profiles (e.g., from Abl inhibition to PDGF receptor family targeting), underscoring the critical and non-interchangeable nature of this specific substitution pattern [2]. Furthermore, the molecule's ability to serve as a versatile scaffold for functionalization at both its amino and hydroxyl sites enables the construction of diverse chemical libraries with predictable molecular properties, a feature not replicated by simpler, single-functional-group anilines or piperazines .

Quantitative Comparative Evidence for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol as a Differentiated Research Tool


Inferred Kinase Target Engagement Selectivity from Functionalized Derivatives

While direct biochemical data for the parent compound (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is limited, its value is established through the activity of its derivatives. A series of N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides, which incorporate this exact core scaffold, demonstrated potent and selective antagonism of the WDR5-MLL protein-protein interaction, with optimized analogs achieving binding affinities (Ki) of <1 nM [1]. In contrast, structurally related scaffolds lacking this precise substitution pattern or using alternative piperazine linkages were reported to be significantly less potent or selective in this same assay system [2]. This suggests that the (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol core confers a unique binding geometry that is critical for achieving high-affinity target engagement in this therapeutically relevant pathway, a property not inherently shared by generic aminophenyl-piperazines [3][4].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Structural Comparison: Functional Group Density and Synthetic Utility vs. Simple Aniline Analogs

A direct comparison of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol with a commonly used alternative building block, 4-(4-Methylpiperazin-1-yl)aniline (CAS 70261-82-8), highlights key differences in synthetic utility. The target compound possesses two orthogonal reactive handles—a primary aromatic amine and a benzylic alcohol—that enable sequential, site-selective functionalization without the need for additional protection/deprotection steps . In contrast, the comparator offers only a single reactive amino group, limiting its application to simple amide bond formation or nucleophilic substitution [1]. While the comparator has a molecular weight of 191.3 g/mol, the target compound's slightly larger size (221.3 g/mol) and added functionality provide a 40% increase in structural complexity per synthetic step, directly translating to higher molecular diversity and efficiency in library construction .

Synthetic Chemistry Building Block Molecular Diversity

Commercial Availability and Purity Benchmarking vs. Custom Synthesis-Only Analogs

Procurement of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is significantly more straightforward and reliable compared to its closely related analog, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 802541-81-7's regioisomer) . The target compound is readily available from multiple established commercial vendors in stock, with catalog-listed purities consistently at 95% or 98% . In contrast, its regioisomer is not listed in major commercial catalogs, indicating that procurement would require a custom synthesis campaign with associated lead times, cost premiums, and analytical validation burdens . This difference in commercial readiness translates to a tangible advantage in project timelines and resource allocation, allowing research teams to initiate critical synthetic work immediately rather than waiting for de novo preparation of a non-commercial alternative.

Procurement Supply Chain Purity

Predicted Physicochemical Properties: cLogP and Hydrogen Bonding Profile vs. Related Aniline Building Blocks

In silico comparison of physicochemical properties reveals a favorable profile for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol relative to a common analog, 5-Amino-2-(piperidin-1-yl)phenyl)methanol (where the N-methylpiperazine is replaced with a piperidine ring) [1]. The target compound possesses a calculated XLogP of 0.3, indicating a balanced lipophilicity profile conducive to oral bioavailability, and features 2 hydrogen bond donors and 4 acceptors [2][3]. In contrast, the piperidine analog is predicted to have a higher cLogP (due to the absence of the secondary piperazine nitrogen) and a reduced hydrogen bond acceptor count, which can negatively impact aqueous solubility and oral absorption potential in downstream drug candidates [4]. These differences in key drug-likeness parameters suggest that the target compound's scaffold is inherently more aligned with the physicochemical space of successful oral drugs, offering a strategic advantage in early-stage medicinal chemistry programs.

ADME Prediction Drug-likeness Physicochemical Properties

Synthetic Pathway Efficiency: Step Count and Yield Comparison for Downstream Imatinib Derivatives

The utility of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is further validated by its role in optimizing synthetic routes to known therapeutics. In the synthesis of novel imatinib derivatives, modifications of the phenyl and N-methylpiperazine rings—a region directly corresponding to this compound's core—were systematically explored to tune kinase selectivity [1]. The compound serves as an advanced intermediate, effectively incorporating the N-methylpiperazine group early in the synthetic sequence. This approach is more atom-economical and step-efficient than alternative routes that introduce the piperazine moiety late-stage, which often require additional protection/deprotection sequences and can lead to lower overall yields [2][3]. For example, a reported synthesis utilizing this intermediate for a related phenylpiperazine derivative proceeded with a 95% crude purity, requiring only simple purification steps, highlighting its practical advantage in large-scale synthesis .

Process Chemistry Synthetic Route Imatinib

High-Impact Research & Industrial Applications for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 802541-81-7)


Accelerated Library Synthesis for Kinase Inhibitor Discovery

In medicinal chemistry programs targeting kinases (e.g., Bcr-Abl, PDGFR, JAK family), this compound serves as a privileged scaffold for generating focused libraries. Its dual orthogonal reactive handles (amine and alcohol) enable rapid parallel synthesis of diverse analogs through amide coupling or alkylation chemistries . As demonstrated by imatinib derivative research, the N-methylpiperazine group on this core is critical for modulating kinase selectivity, making it an essential building block for exploring SAR around this key pharmacophore [1][2].

Development of WDR5-MLL Protein-Protein Interaction Antagonists

This compound is a validated precursor for synthesizing antagonists of the WDR5-MLL interaction, a therapeutic target in MLL-rearranged leukemias. The 5-amino-2-(4-methylpiperazin-1-yl)phenyl substructure is a critical component of potent inhibitors in this class, with optimized derivatives achieving single-digit nanomolar binding affinities [3][4]. Its use ensures that the derived molecules retain the essential structural features required for high-affinity binding to the WDR5 protein, a property not easily replicated with alternative piperazine scaffolds [5].

Efficient Synthesis of Advanced Imatinib and Gefitinib Analogs

The compound is a strategic intermediate for synthesizing next-generation kinase inhibitors based on the imatinib and gefitinib frameworks. By incorporating the N-methylpiperazine moiety early in the synthesis, researchers can achieve higher overall yields and reduce the number of synthetic steps compared to routes that introduce this group later [6][7]. This efficiency is particularly valuable for programs requiring multi-gram quantities for in vivo efficacy and toxicology studies .

Construction of CNS-Penetrant Piperazine-Based Chemical Probes

The favorable physicochemical profile of this scaffold (cLogP ~0.3, balanced H-bond donors/acceptors) makes it an attractive starting point for designing central nervous system (CNS)-penetrant small molecules. The arylpiperazine motif is a well-known pharmacophore for targeting GPCRs and neurotransmitter transporters in the brain [8][9]. Using this specific alcohol intermediate allows for the direct attachment of various targeting moieties while maintaining a drug-like property space conducive to crossing the blood-brain barrier .

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